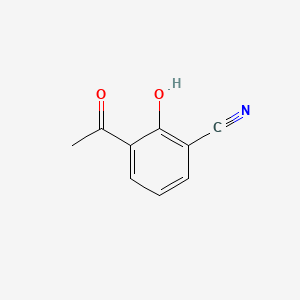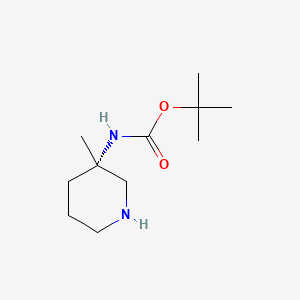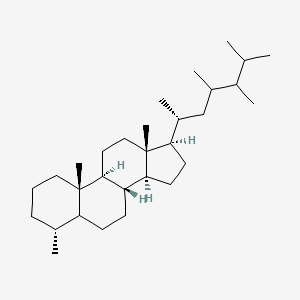
3-Sialyl-D-galactose (α/β mixture)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Sialyl-D-galactose (α/β mixture) is a complex oligosaccharide composed of sialic acid and galactose units. It plays a crucial role in cell communication and has been implicated in various biological processes, including immune response and neural development. This compound is particularly significant in the study of glycosylation patterns in cells and their impact on health and disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sialyl-D-galactose (α/β mixture) typically involves the enzymatic or chemical sialylation of D-galactose. Enzymatic methods often use sialyltransferases to transfer sialic acid to galactose under controlled conditions. Chemical synthesis may involve the use of activated sialic acid donors and catalysts to facilitate the glycosylation reaction.
Industrial Production Methods
Industrial production of 3-Sialyl-D-galactose (α/β mixture) is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale enzymatic synthesis, followed by purification steps such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-Sialyl-D-galactose (α/β mixture) can undergo various chemical reactions, including:
Oxidation: The sialic acid moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the galactose unit.
Substitution: Substitution reactions can occur at the hydroxyl groups of the galactose or sialic acid units.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sialic acid moiety can yield sialic acid lactones, while reduction can produce deoxy derivatives.
科学的研究の応用
3-Sialyl-D-galactose (α/β mixture) has a wide range of applications in scientific research:
Chemistry: It is used to study glycosylation patterns and their effects on molecular interactions.
Biology: It plays a role in cell signaling and communication, particularly in the immune and nervous systems.
Medicine: It is investigated for its potential therapeutic effects in conditions like Guillain-Barre syndrome and other autoimmune disorders.
Industry: It is used in the production of glycosylated biopharmaceuticals and as a component in diagnostic assays.
作用機序
The mechanism of action of 3-Sialyl-D-galactose (α/β mixture) involves its interaction with specific receptors and proteins on cell surfaces. The sialic acid moiety can bind to sialic acid-binding immunoglobulin-type lectins (Siglecs), modulating immune responses. Additionally, it can influence neural development by interacting with neural cell adhesion molecules (NCAMs) and other glycoproteins involved in cell-cell communication .
類似化合物との比較
Similar Compounds
3-Sialyllactose: Another sialylated oligosaccharide with similar biological functions.
6-Sialyllactose: Differing in the position of the sialic acid linkage, it has distinct biological activities.
Sialylated Human Milk Oligosaccharides (HMOs): These compounds share structural similarities and are studied for their health benefits in infants.
Uniqueness
3-Sialyl-D-galactose (α/β mixture) is unique due to its specific glycosidic linkages and the presence of both α and β anomers. This structural diversity allows it to interact with a broader range of biological targets, making it a valuable tool in research and therapeutic applications.
特性
CAS番号 |
38711-45-4 |
|---|---|
分子式 |
C17H29NO14 |
分子量 |
471.412 |
IUPAC名 |
5-acetamido-4-hydroxy-2-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?/m1/s1 |
InChIキー |
GKHDMBQTTHCDCR-QBACBLDHSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O |
同義語 |
3-O-(N-Acetyl-α-neuraminosyl)-β-D-galactopyranose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














